molecular formula C24H23N5O5S B2715727 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide CAS No. 1223767-44-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide

Cat. No. B2715727
CAS RN: 1223767-44-9
M. Wt: 493.54
InChI Key: HPGJDOYHPCGORC-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide is a useful research compound. Its molecular formula is C24H23N5O5S and its molecular weight is 493.54. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The compound's relevance in antimicrobial research is illustrated by its structural relation to derivatives that have been synthesized and evaluated for their effectiveness against a range of microbial strains. For instance, derivatives bearing similar structural motifs have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, suggesting potential applications in combating microbial infections. Specifically, compounds with similar structural frameworks have demonstrated significant performance against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans, utilizing agar diffusion methods for evaluation (Hassan, 2013).

Anticancer Activity

The anticancer potential of compounds structurally related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide has been a focus, with studies indicating their effectiveness against various cancer cell lines. Derivatives incorporating similar structural elements have been evaluated for their ability to inhibit the proliferation of cancer cells, including human glioblastoma and triple-negative breast cancer cell lines, highlighting their potential as leads for the development of novel anticancer therapies (Tumosienė et al., 2020).

Antifungal Activity

In addition to antimicrobial and anticancer activities, derivatives with structural similarities have been investigated for their antifungal efficacy. The synthesis and evaluation of new compounds, particularly those incorporating pyrazole and triazole derivatives, have indicated potential applications in the treatment of fungal infections. These compounds have been synthesized and characterized, with some demonstrating potent activity against fungal strains, thereby contributing valuable insights into the design of new antifungal agents (Fedotov et al., 2022).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O5S/c1-3-32-18-7-5-17(6-8-18)28-10-11-29-21(23(28)31)26-27-24(29)35-15(2)22(30)25-16-4-9-19-20(14-16)34-13-12-33-19/h4-11,14-15H,3,12-13H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGJDOYHPCGORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SC(C)C(=O)NC4=CC5=C(C=C4)OCCO5)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide

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